![molecular formula C7H17O4P B12561112 [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester CAS No. 178759-66-5](/img/structure/B12561112.png)
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester is an organophosphorus compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phosphonic acid ester group, which imparts unique chemical properties and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows:
[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
This reaction is carried out in a solvent such as benzene, and the temperature is maintained between 10-20°C to ensure the controlled addition of phosphorus trichloride . The resulting product is then purified through distillation or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency. Industrial production often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has applications in the development of antiviral and antibacterial agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of [(S)-2-Hydroxypropyl]phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of antiviral or antibacterial applications .
Vergleich Mit ähnlichen Verbindungen
[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester can be compared with other similar compounds, such as:
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.
Diethyl allylphosphonate: Used in polymer chemistry and materials science.
Phosphonic acid derivatives: A broad class of compounds with diverse applications in chemistry and biology
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
178759-66-5 |
|---|---|
Molekularformel |
C7H17O4P |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
(2S)-1-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H17O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h7-8H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
KWNMQIWYIFTQKQ-ZETCQYMHSA-N |
Isomerische SMILES |
CCOP(=O)(C[C@H](C)O)OCC |
Kanonische SMILES |
CCOP(=O)(CC(C)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


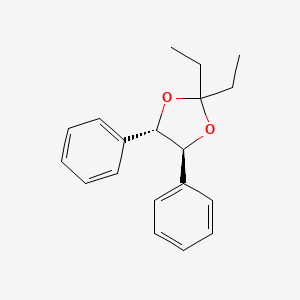
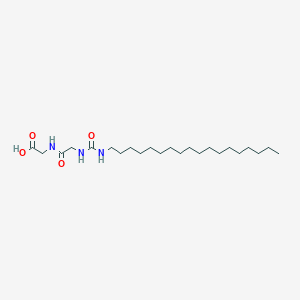
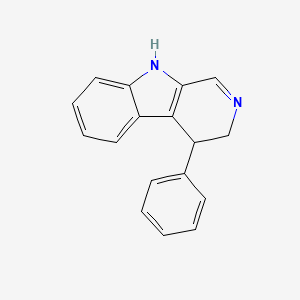
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
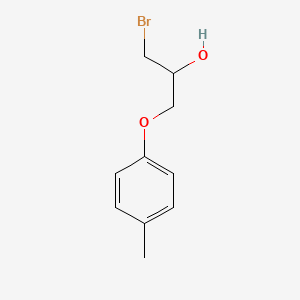
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
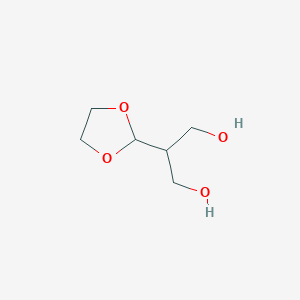
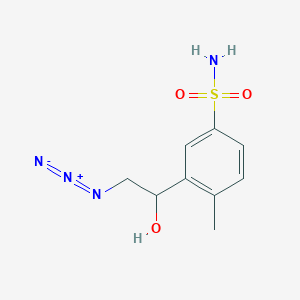

![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)

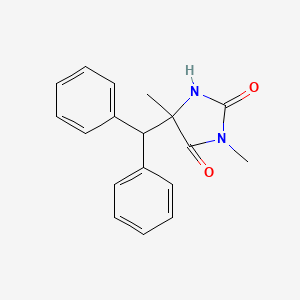
![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
